molecular formula C11H8BrN5O B1384404 2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one CAS No. 79953-09-6

2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one

Cat. No.: B1384404
CAS No.: 79953-09-6
M. Wt: 306.12 g/mol
InChI Key: ZAOXUAVVWHIJCZ-UHFFFAOYSA-N
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Description

2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one is a compound with a unique chemical structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-6-chloropurine with 4-bromophenylboronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-8-(4-bromophenyl)-1,9-dihydro-6H-purin-6-one oxide.

    Reduction: Formation of 2-amino-8-(4-bromophenyl)-1,9-dihydro-6H-purin-6-one alcohol.

    Substitution: Formation of 2-amino-8-(4-methoxyphenyl)-1,9-dihydro-6H-purin-6-one.

Scientific Research Applications

2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in DNA and RNA interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids, influencing their structure and function. It may also interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6H-Purin-6-one, 2-amino-8-(4-chlorophenyl)-1,9-dihydro-
  • 6H-Purin-6-one, 2-amino-8-(4-fluorophenyl)-1,9-dihydro-
  • 6H-Purin-6-one, 2-amino-8-(4-methylphenyl)-1,9-dihydro-

Uniqueness

2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-8-(4-bromophenyl)-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5O/c12-6-3-1-5(2-4-6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOXUAVVWHIJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC(=N3)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70229968
Record name 6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79953-09-6
Record name 6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079953096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70229968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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